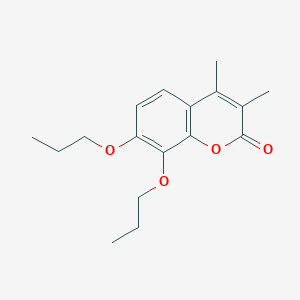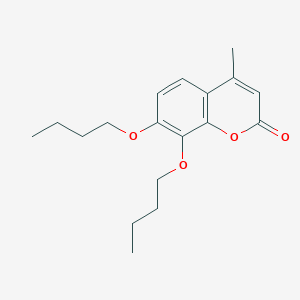![molecular formula C24H21F3N2O3 B284092 N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
TAK-659 works by inhibiting the activity of N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, which is a key component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and function of B cells, which are a type of white blood cell that produce antibodies to fight infections. Inhibition of this compound prevents the activation of B cells and reduces the production of antibodies, which can be beneficial in diseases where B cells are overactive.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer research, TAK-659 has been shown to induce apoptosis (cell death) in B-cell malignancies and inhibit the growth of tumor cells. In autoimmune disorders, TAK-659 has been shown to reduce the production of autoantibodies and inhibit the activation of immune cells. In inflammatory diseases, TAK-659 has been shown to reduce inflammation and improve lung function in models of asthma.
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its high potency and selectivity for N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. This makes it a useful tool for studying the role of this compound in various diseases and for developing new therapies that target this compound. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
未来方向
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in various diseases.
合成方法
The synthesis of TAK-659 involves multiple steps, including the reaction of 2-ethylphenol with 4-chlorobenzoyl chloride to form 4-(2-ethylphenyl)benzoic acid. This intermediate is then reacted with 2-amino-2-(trifluoromethyl)acetic acid ethyl ester to form N-(2-ethylphenyl)-4-(2-oxo-2-(trifluoromethyl)acetylamino)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline to form TAK-659.
科学研究应用
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been shown to reduce disease activity in models of rheumatoid arthritis and lupus. In inflammatory diseases, TAK-659 has been shown to reduce inflammation in models of asthma and inflammatory bowel disease.
属性
分子式 |
C24H21F3N2O3 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O3/c1-2-16-7-3-5-9-20(16)29-23(31)17-11-13-18(14-12-17)32-15-22(30)28-21-10-6-4-8-19(21)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
InChI 键 |
KMVLUBOATILBCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)


![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
